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Compound of Interest

Compound Name: Methyl 4-(cyanomethyl)benzoate

Cat. No.: B127922 Get Quote

For Immediate Release

This technical whitepaper provides a comprehensive overview of Methyl 4-
(cyanomethyl)benzoate, a versatile intermediate compound with applications in organic

synthesis and potential relevance to drug discovery and development. This document is

intended for researchers, scientists, and professionals in the pharmaceutical and chemical

industries.

Chemical Structure and Identification
Methyl 4-(cyanomethyl)benzoate is an aromatic compound containing both a methyl ester

and a cyanomethyl group attached to a benzene ring at the para position.

Molecular Structure:

Caption: 2D structure of Methyl 4-(cyanomethyl)benzoate.

Table 1: Chemical Identifiers
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Identifier Value Reference

IUPAC Name
methyl 4-

(cyanomethyl)benzoate

CAS Number 76469-88-0

Molecular Formula C₁₀H₉NO₂

Molecular Weight 175.18 g/mol

InChI

InChI=1S/C10H9NO2/c1-13-

10(12)9-4-2-8(3-5-9)6-7-11/h2-

5H,6H2,1H3

SMILES
COC(=O)C1=CC=C(C=C1)CC

#N

Physicochemical Properties
Methyl 4-(cyanomethyl)benzoate is a solid at room temperature. A summary of its key

physical and chemical properties is presented below.

Table 2: Physicochemical Data

Property Value Reference

Melting Point 55-58 °C

Boiling Point 110 °C at 0.2 mmHg

Assay ≥96%

Synthesis and Experimental Protocols
A common synthetic route to Methyl 4-(cyanomethyl)benzoate involves the nucleophilic

substitution of a leaving group on a precursor molecule with a cyanide salt. A plausible and

frequently utilized precursor is Methyl 4-(bromomethyl)benzoate.

Reaction Scheme:
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Methyl 4-(bromomethyl)benzoate + NaCN Methyl 4-(cyanomethyl)benzoate Nucleophilic Substitution + NaBr

Click to download full resolution via product page

Caption: Synthesis of Methyl 4-(cyanomethyl)benzoate.

Detailed Experimental Protocol (Hypothetical, based on standard procedures):

A detailed experimental protocol for the synthesis of Methyl 4-(cyanomethyl)benzoate from

Methyl 4-(bromomethyl)benzoate is provided below. This protocol is based on established

chemical principles for similar transformations.

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve Methyl 4-(bromomethyl)benzoate (1 equivalent) in a suitable polar

aprotic solvent such as acetone or dimethylformamide (DMF).

Addition of Cyanide: Add sodium cyanide (1.1 equivalents) to the solution.

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for

several hours. The progress of the reaction can be monitored by thin-layer chromatography

(TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid

by-product (sodium bromide) and wash it with a small amount of the solvent.

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a

suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining

inorganic salts.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. The crude product can be purified by recrystallization from a

suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Data (Predicted)
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While experimental spectra for Methyl 4-(cyanomethyl)benzoate are not readily available in

public databases, the expected spectroscopic characteristics can be predicted based on its

structure and data from analogous compounds such as Methyl 4-cyanobenzoate.

¹H NMR (Predicted):

A singlet for the methyl ester protons (~3.9 ppm).

A singlet for the benzylic protons of the cyanomethyl group (~3.8 ppm).

Two doublets for the aromatic protons, characteristic of a 1,4-disubstituted benzene ring (in

the range of 7.4-8.1 ppm).

¹³C NMR (Predicted):

A signal for the methyl ester carbon (~52 ppm).

A signal for the benzylic carbon (~22 ppm).

A signal for the nitrile carbon (~118 ppm).

Signals for the aromatic carbons, including the ester- and cyanomethyl-substituted carbons,

and the unsubstituted aromatic carbons.

A signal for the carbonyl carbon of the ester group (~166 ppm).

IR Spectroscopy (Predicted):

A strong absorption band for the C≡N stretch of the nitrile group (~2250 cm⁻¹).

A strong absorption band for the C=O stretch of the ester group (~1720 cm⁻¹).

C-H stretching bands for the aromatic and aliphatic protons.

C-O stretching bands for the ester group.

Mass Spectrometry (Predicted):

The molecular ion peak (M⁺) would be observed at m/z = 175.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b127922?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127922?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Applications in Drug Development and Research
Methyl 4-(cyanomethyl)benzoate serves as a valuable building block in the synthesis of more

complex molecules, including pharmaceutical intermediates. The cyanomethyl group can be

readily converted to other functional groups, such as a carboxylic acid or an amine, providing a

versatile handle for molecular elaboration.

For instance, the related compound, Methyl 4-cyanobenzoate, is a known precursor in the

synthesis of Methyl 4-(aminomethyl)benzoate through catalytic hydrogenation. This amino

derivative is an important intermediate in the development of various active pharmaceutical

ingredients. The isomeric Methyl 3-(cyanomethyl)benzoate is a key intermediate in the

synthesis of the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen.

While direct biological activity or involvement in specific signaling pathways for Methyl 4-
(cyanomethyl)benzoate has not been extensively reported, its utility as a synthetic

intermediate positions it as a compound of interest for medicinal chemists and drug

development professionals.

Potential Synthetic Transformations:

To cite this document: BenchChem. [Methyl 4-(cyanomethyl)benzoate: A Technical Guide for
Researchers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b127922#methyl-4-cyanomethyl-benzoate-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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